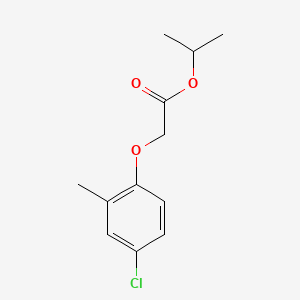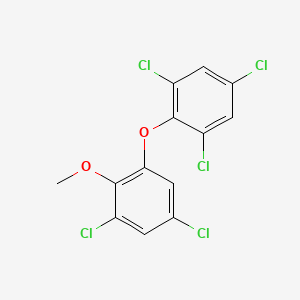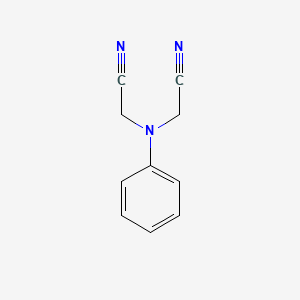
2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzaldehyde moiety and a naphthylphenylhydrazone group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone typically involves a multi-step process. One common method starts with the preparation of 2-Chloro-4-(dimethylamino)benzaldehyde, which can be synthesized by the chlorination of 4-(dimethylamino)benzaldehyde. This intermediate is then reacted with 2-naphthylphenylhydrazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the chlorination of 4-(dimethylamino)benzaldehyde and subsequent hydrazone formation. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Substitution: The chloro group in the benzaldehyde moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzaldehyde derivatives.
科学的研究の応用
2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It finds use in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone involves its interaction with specific molecular targets. The hydrazone group can form Schiff bases with aldehydes or ketones, leading to the formation of stable complexes. These interactions can modulate enzyme activities or disrupt cellular processes, making the compound useful in various biochemical applications.
類似化合物との比較
Similar Compounds
2-Chloro-4-(dimethylamino)benzaldehyde: Shares the chloro-substituted benzaldehyde moiety but lacks the hydrazone group.
2-Naphthylphenylhydrazone: Contains the hydrazone group but lacks the chloro-substituted benzaldehyde moiety.
Uniqueness
2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
94089-12-0 |
|---|---|
分子式 |
C25H22ClN3 |
分子量 |
399.9 g/mol |
IUPAC名 |
3-chloro-N,N-dimethyl-4-[(E)-[(2-naphthalen-1-ylphenyl)hydrazinylidene]methyl]aniline |
InChI |
InChI=1S/C25H22ClN3/c1-29(2)20-15-14-19(24(26)16-20)17-27-28-25-13-6-5-11-23(25)22-12-7-9-18-8-3-4-10-21(18)22/h3-17,28H,1-2H3/b27-17+ |
InChIキー |
UMBYWVLCHLDFHN-WPWMEQJKSA-N |
異性体SMILES |
CN(C)C1=CC(=C(C=C1)/C=N/NC2=CC=CC=C2C3=CC=CC4=CC=CC=C43)Cl |
正規SMILES |
CN(C)C1=CC(=C(C=C1)C=NNC2=CC=CC=C2C3=CC=CC4=CC=CC=C43)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




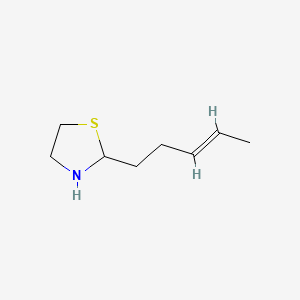
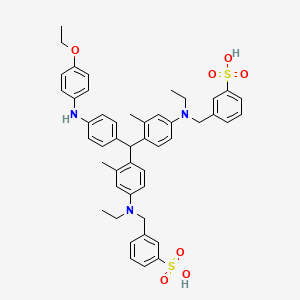
![tert-butyl N-[(1S)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B13788452.png)

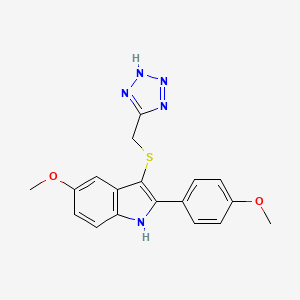
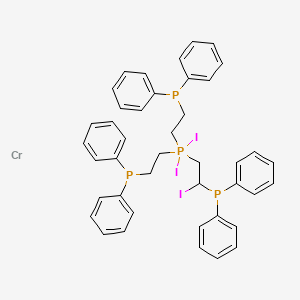
![tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate](/img/structure/B13788478.png)
